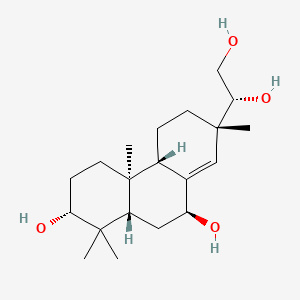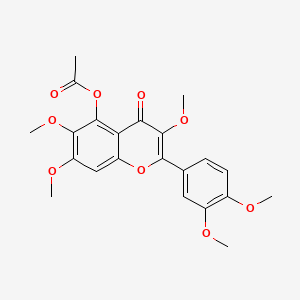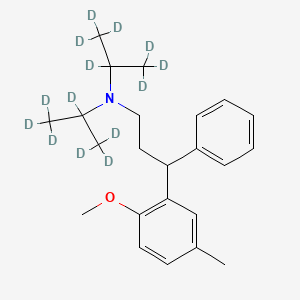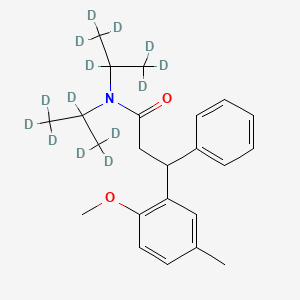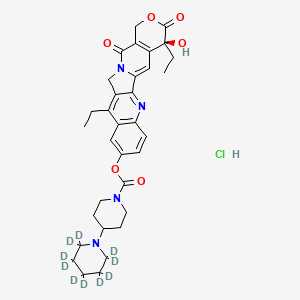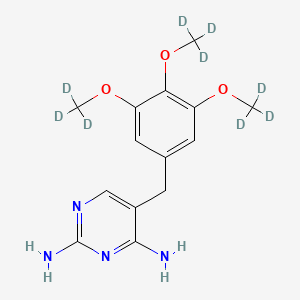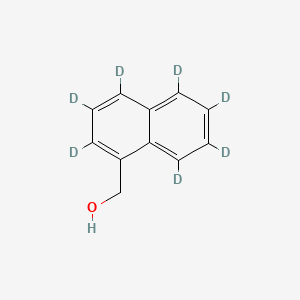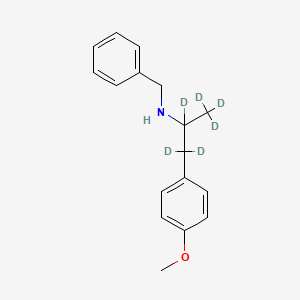
rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6
描述
rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6: is a deuterated analog of a phenethylamine derivative Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter the pharmacokinetic properties of the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 typically involves multiple steps, including the introduction of the deuterium atoms. A common synthetic route may involve the following steps:
Benzylation: The starting material, 3-(4-methoxyphenyl)-2-propylamine, is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Deuteration: The benzylated intermediate is then subjected to deuteration using deuterium gas (D2) or a deuterated reagent such as deuterated lithium aluminum hydride (LiAlD4).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.
Major Products
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives such as primary amines.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 has several applications in scientific research:
Medicinal Chemistry: Used as a reference compound in the development of new pharmaceuticals.
Pharmacology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Isotope Labeling: Utilized in metabolic studies to trace the fate of the compound in biological systems.
Drug Development: Investigated for its potential therapeutic effects and pharmacokinetic properties.
作用机制
The mechanism of action of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The deuterium atoms may influence the compound’s binding affinity and metabolic stability, leading to altered pharmacological effects. The exact pathways and targets depend on the specific application and context of the research.
相似化合物的比较
Similar Compounds
rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine: The non-deuterated analog.
rac-N-Benzyl-3-(4-hydroxyphenyl)-2-propylamine: A hydroxylated analog.
rac-N-Benzyl-3-(4-chlorophenyl)-2-propylamine: A chlorinated analog.
Uniqueness
rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic properties compared to its non-deuterated analogs. This makes it a valuable tool in drug development and metabolic studies.
属性
IUPAC Name |
N-benzyl-1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3/i1D3,12D2,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGPWMGXKOKNFD-JCKIRYGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
